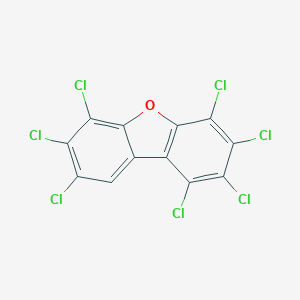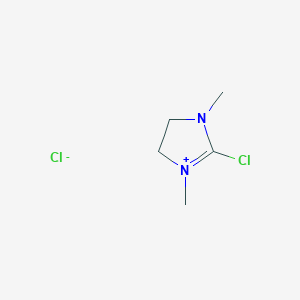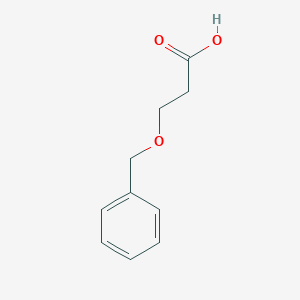![molecular formula C42H62N4O6 B118410 N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide CAS No. 142776-95-2](/img/structure/B118410.png)
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide, also known as CAY10595, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research.
作用机制
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide exerts its effects by selectively binding to the GPR40 receptor, which is expressed in pancreatic beta cells. Upon binding, this compound inhibits the release of insulin from these cells, leading to a decrease in blood glucose levels. The exact mechanism by which this compound inhibits insulin secretion is not fully understood, but it is thought to involve the inhibition of intracellular calcium signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound inhibits insulin secretion in pancreatic beta cells, as well as the release of inflammatory cytokines from macrophages. In vivo studies have shown that this compound reduces blood glucose levels in diabetic mice and improves glucose tolerance in obese mice. Additionally, this compound has been shown to reduce triglyceride levels in the liver and plasma of obese mice.
实验室实验的优点和局限性
One of the main advantages of using N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide in lab experiments is its specificity for the GPR40 receptor. This allows researchers to selectively target this receptor and study its effects on insulin secretion and glucose homeostasis. However, one limitation of using this compound is its relatively low potency compared to other GPR40 antagonists. This can make it difficult to achieve significant effects at low concentrations, which may limit its usefulness in certain experiments.
未来方向
There are several future directions for the use of N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide in scientific research. One potential application is in the development of new anti-diabetic drugs that target the GPR40 receptor. This compound could be used as a lead compound for the development of more potent GPR40 antagonists with improved pharmacokinetic properties. Additionally, this compound could be used in studies to investigate the role of the GPR40 receptor in other physiological processes, such as lipid metabolism and inflammation. Finally, this compound could be used in studies to investigate the potential therapeutic effects of GPR40 antagonists in other disease states, such as obesity and metabolic syndrome.
Conclusion
In conclusion, this compound is a synthetic compound with potential applications in scientific research. Its specificity for the GPR40 receptor makes it a valuable tool for the study of insulin secretion and glucose homeostasis. The synthesis method of this compound has been described in detail, and its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential applications of this compound in the field of medicine.
合成方法
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide is synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method of this compound has been described in detail in a scientific publication by Zhang et al. (2013). The process involves the reaction of 4-methoxyphenylacetic acid with 1,3-dioxo-4,4-dimethylpentan-2-yl chloride to form 4-methoxyphenylacetic acid 2-(1,3-dioxo-4,4-dimethylpentan-2-yl)hydrazide. This intermediate is then reacted with 2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4-methoxyphenylamine to form the final product, this compound.
科学研究应用
N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide has been used in various scientific research studies due to its potential applications in the field of medicine. One of the most significant applications of this compound is its use as a selective antagonist of the G protein-coupled receptor, GPR40. This receptor is involved in the regulation of insulin secretion and glucose homeostasis, making it a potential target for the treatment of type 2 diabetes. This compound has been shown to inhibit insulin secretion in pancreatic beta cells, making it a promising compound for the development of new anti-diabetic drugs.
属性
CAS 编号 |
142776-95-2 |
|---|---|
分子式 |
C42H62N4O6 |
分子量 |
719 g/mol |
IUPAC 名称 |
N-[3-[[2-(3-benzyl-2,5-dioxoimidazolidin-1-yl)-4,4-dimethyl-3-oxopentanoyl]amino]-4-methoxyphenyl]octadecanamide |
InChI |
InChI=1S/C42H62N4O6/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-26-36(47)43-33-27-28-35(52-5)34(29-33)44-40(50)38(39(49)42(2,3)4)46-37(48)31-45(41(46)51)30-32-24-21-20-22-25-32/h20-22,24-25,27-29,38H,6-19,23,26,30-31H2,1-5H3,(H,43,47)(H,44,50) |
InChI 键 |
KHSLUUMZDCBMJF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
规范 SMILES |
CCCCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C(C(=O)C(C)(C)C)N2C(=O)CN(C2=O)CC3=CC=CC=C3 |
同义词 |
1-Imidazolidineacetamide, alpha-(2,2-dimethyl-1-oxopropyl)-N-[2-methoxy-5-[(1-oxooctadecyl)amino]phenyl]-2,5dioxo-3-(phenylmethyl) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



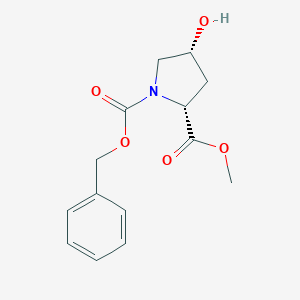

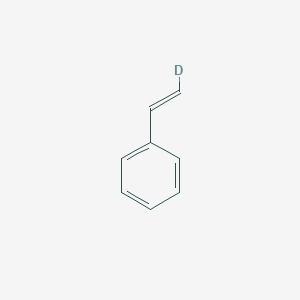
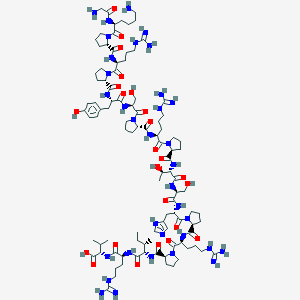
![1H-pyrrolo[3,2-b]pyridin-7-amine](/img/structure/B118347.png)

![1H-Pyrrolo[3,2-c]pyridin-4(3aH)-one](/img/structure/B118350.png)
